molecular formula C9H6F2O3 B6231621 Methyl 2,6-Difluoro-5-formylbenzoate CAS No. 1993479-30-3

Methyl 2,6-Difluoro-5-formylbenzoate

Cat. No.: B6231621
CAS No.: 1993479-30-3
M. Wt: 200.1
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Description

Significance of Fluorinated Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Fluorinated benzoate esters are highly valued building blocks in organic synthesis. The incorporation of fluorine atoms onto a benzene (B151609) ring can dramatically alter a molecule's physical, chemical, and biological properties. One of the primary reasons for this is the high electronegativity of fluorine, which can influence the electron density of the aromatic ring and the reactivity of other functional groups.

In medicinal chemistry, for instance, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. achemblock.com This can lead to improved pharmacokinetic profiles, such as increased bioavailability and longer half-life. achemblock.com Fluorinated aromatic moieties are found in numerous successful pharmaceutical drugs. achemblock.com Furthermore, fluorobenzoic acids, the precursors to their corresponding esters, are utilized as chemical tracers in hydrogeological studies and for monitoring enhanced oil recovery, where their detection at low concentrations is crucial. bldpharm.com The ester form is often prepared to enhance volatility for analytical methods like gas chromatography-mass spectrometry (GC-MS). bldpharm.com

Overview of Formyl-Substituted Aromatic Esters as Versatile Synthetic Intermediates

The formyl group (an aldehyde, -CHO) is one of the most versatile functional groups in organic chemistry due to its high reactivity. google.com When attached to an aromatic ester scaffold, it provides a reactive handle for a multitude of chemical transformations. Aldehydes are efficient electrophiles that can be converted into a wide array of other functionalities, including alcohols (via reduction), carboxylic acids (via oxidation), and new carbon-carbon bonds (via reactions like aldol (B89426) condensations, Wittig reactions, and Grignard additions). google.com

Therefore, formyl-substituted aromatic esters are powerful intermediates for building molecular complexity. They serve as precursors in the synthesis of a wide variety of compounds, from bioactive molecules and pharmaceuticals to complex materials. For example, methyl-2-formylbenzoate is recognized as a key precursor for various pharmacologically active compounds and is used in multicomponent reactions to generate complex heterocyclic scaffolds. researchgate.net Similarly, formylation of aromatic rings is a key step in the synthesis of modified natural products, such as C-4 modified estrogens, where the formyl group acts as a precursor to other substituents. sigmaaldrich.com The synthesis of these intermediates is an active area of research, with various methods developed for the controlled introduction of a formyl group onto an aromatic ring. google.comnih.gov

Structural Attributes of Methyl 2,6-Difluoro-5-formylbenzoate in a Chemical Research Framework

This compound, with the CAS Number 1993479-30-3, is a solid chemical compound. sigmaaldrich.comgoogle.com Its structure is defined by a benzene ring substituted with three different functional groups: a methyl carboxylate group (-COOCH₃), a formyl group (-CHO), and two fluorine atoms.

The IUPAC name for this compound is this compound, although it is sometimes referred to as methyl 2,6-difluoro-3-formylbenzoate. sigmaaldrich.com The placement of these groups is critical to its chemical nature. The two fluorine atoms are positioned ortho to the methyl ester group, and the formyl group is in the meta position relative to the ester. This specific arrangement of electron-withdrawing groups (fluorine and formyl) and the ester group on the aromatic ring creates a unique electronic landscape, rendering the compound an interesting substrate for further chemical modification.

While detailed research findings specifically on this compound are not widely published, its properties can be inferred from its structure and comparison with closely related isomers. The table below summarizes its key identifiers.

IdentifierValue
CAS Number 1993479-30-3 sigmaaldrich.com
Molecular Formula C₉H₆F₂O₃ evitachem.com
Molecular Weight 200.14 g/mol google.com
IUPAC Name This compound sigmaaldrich.com
SMILES COC(=O)C1=C(F)C=C(C=O)C=C1F chemicalbook.com
Physical Form Solid google.com
CompoundCAS NumberMolecular FormulaBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
Methyl 2,6-difluorobenzoate 13671-00-6C₈H₆F₂O₂203-204 sigmaaldrich.com1.281 sigmaaldrich.com1.476 sigmaaldrich.com
Methyl 2,5-difluoro-4-formylbenzoate 2090944-18-4C₉H₆F₂O₃Not availableNot availableNot available

The reactivity of this compound is dictated by its three functional groups. The formyl group is the most reactive site for nucleophilic attack, allowing for the synthesis of a variety of derivatives. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification. The difluorinated aromatic ring is generally resistant to electrophilic substitution due to its electron-deficient nature but may be susceptible to nucleophilic aromatic substitution, where a nucleophile displaces one of the fluorine atoms, a reaction pathway known for related compounds. mdpi.com This trifunctional nature makes it a potentially valuable building block for synthesizing more complex and specialized molecules.

Properties

IUPAC Name

methyl 2,6-difluoro-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLHBPPESIWFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226908
Record name Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993479-30-3
Record name Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1993479-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,6-difluoro-3-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Methyl 2,6 Difluoro 5 Formylbenzoate

Reactivity of the Formyl Moiety

The formyl group, an aldehyde, is a primary site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon. The presence of two fluorine atoms and a methyl ester group on the aromatic ring significantly influences the reactivity of the aldehyde.

Nucleophilic Addition Reactions to the Aldehyde Carbon

Nucleophilic addition to the carbonyl group is a fundamental reaction for aldehydes. ncert.nic.inlibretexts.org The electrophilicity of the carbonyl carbon in methyl 2,6-difluoro-5-formylbenzoate is enhanced by the electron-withdrawing effects of the two fluorine atoms and the methyl ester group. This makes the aldehyde susceptible to attack by a wide range of nucleophiles. numberanalytics.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org For aromatic aldehydes, the presence of electron-withdrawing substituents on the ring generally increases the rate of nucleophilic addition by making the carbonyl carbon more electron-deficient. libretexts.org

Common nucleophilic addition reactions applicable to this compound include the addition of organometallic reagents (like Grignard reagents or organolithium compounds) to form secondary alcohols, and the addition of cyanide to form cyanohydrins. ncert.nic.in

Table 1: Examples of Nucleophilic Addition Reactions with Aromatic Aldehydes Data based on general reactions of substituted aromatic aldehydes.

NucleophileReagentProduct Type
Grignard Reagent (R-MgX)e.g., Phenylmagnesium bromideSecondary Alcohol
Organolithium Reagent (R-Li)e.g., n-ButyllithiumSecondary Alcohol
Cyanide (CN-)e.g., HCN with base catalystCyanohydrin

Condensation and Cycloaddition Reactions Involving the Formyl Group

The formyl group readily participates in condensation reactions with compounds containing active methylene (B1212753) groups, such as in the Knoevenagel and Wittig reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. organicreactions.orgtue.nl For aromatic aldehydes, this reaction is a versatile method for forming carbon-carbon double bonds. researchgate.netresearchgate.net Given the electrophilic nature of its formyl group, this compound is expected to react efficiently with various active methylene compounds.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (phosphorane). organic-chemistry.orgmasterorganicchemistry.com Fluorinated benzaldehydes are known to undergo solventless Wittig olefination with stabilized phosphoranes. uaeu.ac.ae This reaction is highly versatile, allowing for the synthesis of a wide range of substituted alkenes. researchgate.nettandfonline.com

Table 2: Examples of Condensation Reactions with Aromatic Aldehydes Data based on general reactions of substituted aromatic aldehydes.

Reaction NameReactantCatalyst/ReagentProduct Type
Knoevenagel CondensationMalonic acidAmmonium bicarbonateα,β-Unsaturated acid
Wittig ReactionTriphenylphosphonium ylideBase (e.g., n-BuLi)Alkene

Cycloaddition reactions involving aldehydes can lead to the formation of various heterocyclic structures. For instance, the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can produce oxetanes. beilstein-journals.orgnih.gov Aromatic aldehydes can also participate in [3+2] cycloaddition reactions with various partners to form five-membered rings. acs.orgacs.orgnumberanalytics.com

Redox Chemistry: Oxidation to Carboxylic Acids and Reduction to Alcohols

The formyl group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation of aldehydes to carboxylic acids is a common transformation that can be achieved with a variety of oxidizing agents. libretexts.org Strong oxidants like potassium permanganate (B83412) or chromic acid are effective, but milder reagents such as sodium perborate (B1237305) in acetic acid or Oxone can also be used for aromatic aldehydes. organic-chemistry.org For a molecule like this compound, oxidation of the aldehyde would yield a dicarboxylic acid monoester.

Reduction of the aldehyde in the presence of an ester requires chemoselectivity. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters. researchgate.netyoutube.com This allows for the conversion of the formyl group to a hydroxymethyl group while leaving the methyl ester intact.

Table 3: Redox Reactions of the Formyl Group in the Presence of an Ester Data based on general reactions of substituted aromatic aldehydes with ester functionalities.

TransformationReagentSolventProduct
OxidationPotassium permanganate (KMnO₄)Aqueous baseCarboxylic acid
ReductionSodium borohydride (NaBH₄)Methanol (B129727) or Ethanol (B145695)Primary alcohol

Transformations at the Ester Functionality

The methyl ester group of this compound can also undergo several important transformations, although it is generally less reactive than the formyl group.

Hydrolysis and Transesterification Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. chemspider.com Basic hydrolysis, or saponification, is typically carried out with a strong base like sodium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is a reversible process driven to completion by using a large excess of water. tcu.edursc.org The rate of hydrolysis can be influenced by the electronic effects of the ring substituents. nih.gov

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edumasterorganicchemistry.com For example, reacting this compound with ethanol in the presence of an acid catalyst would yield ethyl 2,6-difluoro-5-formylbenzoate. organic-chemistry.org

Reduction of the Ester Group to Alcohol or Aldehyde Derivatives

The reduction of the ester group requires stronger reducing agents than those used for the aldehyde.

Reduction to a primary alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comcommonorganicchemistry.com This reagent will also reduce the aldehyde group, so if both functionalities are to be reduced, LiAlH₄ is an effective choice, yielding a diol. Sodium borohydride can also reduce aromatic esters to alcohols when used with methanol in refluxing THF.

Partial reduction to an aldehyde is a more delicate transformation. Diisobutylaluminum hydride (DIBAL-H) is a key reagent for the partial reduction of esters to aldehydes. libretexts.orgchemistrysteps.commasterorganicchemistry.com This reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction to the alcohol. researchgate.net In the case of this compound, a chemoselective reduction of the ester in the presence of the aldehyde would be challenging and likely require protection of the more reactive formyl group. jst.go.jp

Table 4: Reduction of the Ester Group in Aromatic Esters Data based on general reactions of aromatic esters.

Desired ProductReagentTypical Conditions
Primary AlcoholLithium aluminum hydride (LiAlH₄)Anhydrous ether or THF
Primary AlcoholSodium borohydride (NaBH₄)/MethanolRefluxing THF
AldehydeDiisobutylaluminum hydride (DIBAL-H)Toluene, -78 °C

Reactions Involving the Difluorinated Aromatic System

The chemical behavior of the aromatic core of this compound is dominated by the cumulative electron-withdrawing effects of the two fluorine atoms, the methyl ester group, and the formyl group. These substituents create a highly electron-deficient aromatic ring, which in turn governs its susceptibility to various transformations.

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

The arrangement of two fluorine atoms ortho to the methyl ester and para to the formyl group renders the benzene (B151609) ring exceptionally activated towards nucleophilic aromatic substitution (SNAr). In such reactions, the fluorine atoms serve as efficient leaving groups. This high reactivity is a hallmark of polyfluorinated aromatic compounds that also bear strong electron-withdrawing functionalities.

Studies on related 2,6-difluorinated compounds provide strong evidence for this reactivity. For instance, 2,6-difluoro-3-(pyridin-2-yl)benzonitrile (B1603981) has been shown to undergo nucleophilic substitution of its fluorine atoms in the synthesis of functionalized phenylpyridine ligands for use in cyclometalated Ir(III) complexes. nih.gov Similarly, the synthesis of 2,6-difluorobenzonitrile (B137791) from 2,6-dichlorobenzonitrile (B3417380) via nucleophilic substitution with potassium fluoride (B91410) further illustrates the facility of halogen exchange on such activated rings. google.com

A generalized scheme for the SNAr reaction on a 2,6-difluorinated aromatic compound can be depicted as:

Where Ar represents the aromatic ring, X and Y are electron-withdrawing groups, and Nu⁻ is the nucleophile.

Interactive Table: Examples of SNAr Reactions on Related 2,6-Difluorinated Compounds

Starting MaterialNucleophileProduct
2,6-difluoro-3-(pyridin-2-yl)benzonitrileVarious AminesFunctionalized Phenylpyridine Ligands
2,6-dichlorobenzonitrilePotassium Fluoride2,6-difluorobenzonitrile

These precedents strongly suggest that this compound would readily undergo SNAr reactions at the C2 and C6 positions with a variety of nucleophiles, including amines, alkoxides, and thiolates, offering a versatile platform for the synthesis of diverse derivatives.

Functionalization of Peripheral C-H Bonds of the Benzene Ring

The functionalization of the C-H bonds of the benzene ring in this compound presents a more nuanced challenge. The strong deactivating nature of the existing substituents makes traditional electrophilic aromatic substitution difficult. However, modern synthetic methods offer potential pathways.

Directed ortho-metalation, a powerful C-H functionalization strategy, could potentially be applied. The formyl and ester groups are known to direct metalating agents, such as organolithium reagents, to adjacent C-H positions. In the case of this compound, this would target the C4 position. However, the steric hindrance imposed by the neighboring fluorine atom at C6 might influence the feasibility and efficiency of this approach.

While direct C-H functionalization on this specific molecule has not been reported, the broader field of C-H activation on fluorinated benzoic acid derivatives is an active area of research. These studies often employ transition-metal catalysis and specialized directing groups to achieve selective C-H bond transformations.

Mechanistic Investigations of Key Transformation Reactions

Specific mechanistic studies for reactions involving this compound are not available in the current literature. Nevertheless, the mechanism of the most probable transformation, the SNAr reaction, is well-established for activated aromatic systems.

The reaction is anticipated to proceed through a classical two-step addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.

The general steps for the SNAr mechanism are:

Nucleophilic Addition: The nucleophile attacks one of the carbon atoms bearing a fluorine atom. This leads to the formation of the tetrahedral Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and stabilized by the electron-withdrawing groups.

Leaving Group Elimination: The aromaticity of the ring is restored through the expulsion of a fluoride ion, yielding the final substituted product.

The high electrophilicity of the aromatic ring in this compound suggests that the initial nucleophilic attack and formation of the Meisenheimer complex would be the rate-determining step of the reaction.

Application of Methyl 2,6 Difluoro 5 Formylbenzoate As a Key Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The strategic placement of functional groups in methyl 2,6-difluoro-5-formylbenzoate allows for its effective use in the construction of various heterocyclic systems, which are core structures in many biologically active compounds.

Synthesis of Isoindolinone and Phthalide (B148349) Scaffolds

This compound is a valuable precursor for the synthesis of isoindolinone and phthalide derivatives. These scaffolds are present in numerous natural products and synthetic compounds with significant biological activities.

The synthesis of isoindolinone derivatives can be achieved through multicomponent reactions involving methyl 2-formylbenzoate (B1231588), a related compound. nih.gov These one-pot procedures provide efficient access to complex and potentially biologically active molecules. nih.gov For instance, Ugi-type multicomponent reactions using methyl 2-formylbenzoate as a starting material have been developed to produce four different series of heterocyclic compounds, including isoindolin-1-one (B1195906) derivatives. nih.gov This approach highlights the utility of the formylbenzoate core in generating molecular diversity through intramolecular amidation. nih.gov

Similarly, the formyl group of this compound can be utilized in the synthesis of phthalides. General methods for phthalide synthesis include the conversion of 2-formyl-arylketones and the coupling of benzoic acids with aldehydes. organic-chemistry.orgmdpi.com These reactions often proceed through cascade or domino strategies, highlighting the efficiency of using functionalized benzaldehydes as starting materials. organic-chemistry.orgmdpi.com

Table 1: Synthesis of Isoindolinone and Phthalide Scaffolds

PrecursorProduct ScaffoldReaction TypeKey Features
Methyl 2-formylbenzoateIsoindolin-1-oneUgi-type multicomponent reactionOne-pot, efficient, access to complex scaffolds nih.gov
2-Formyl-arylketones3-Substituted PhthalidesCannizarro-Tishchenko-type reaction or photochemical conditionsFacile conversion organic-chemistry.org
Benzoic acids and aromatic aldehydes3-Aryl PhthalidesRh-catalyzed annulative couplingCascade reaction mdpi.com

Derivatization to Quinoline (B57606) and Related Nitrogen-Containing Heterocycles

The reactivity of this compound lends itself to the synthesis of quinolines and other nitrogen-containing heterocycles, which are a prominent class of compounds in medicinal chemistry. nih.govnih.gov

For example, methyl 2-formylquinoline-6-carboxylate, a structurally related compound, serves as an intermediate in the synthesis of more complex quinoline derivatives. The formyl group can undergo various transformations, such as reductive amination or Schiff base formation, to introduce diversity. The synthesis of quinoline-based tetracycles has been achieved through a tandem three-component reaction involving methyl 2-formylbenzoate. researchgate.net Furthermore, the development of novel fluoroquinolone precursors often involves the synthesis of substituted quinoline-3-carboxylates, highlighting the importance of functionalized benzoic acid derivatives in this area. mdpi.com

The versatility of the formylbenzoate structure is further demonstrated in the synthesis of various nitrogen-containing heterocycles, which are prevalent in both natural products and prescribed drugs. nih.govopenmedicinalchemistryjournal.com

Formation of Pyrazole (B372694), Benzimidazole (B57391), and Other Azole Derivatives

This compound is a suitable starting material for the construction of various azole derivatives, including pyrazoles and benzimidazoles. These heterocycles are known to exhibit a wide range of biological activities. nih.govresearchgate.netgoogle.com

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govorganic-chemistry.org The formyl group of this compound can readily participate in this type of cyclization reaction. Various methods have been developed for benzimidazole synthesis, including one-pot procedures and the use of different catalytic systems. researchgate.netorganic-chemistry.org

Similarly, pyrazole derivatives can be synthesized from appropriate precursors. nih.gov While the direct use of this compound in pyrazole synthesis is not explicitly detailed in the provided results, its reactive aldehyde functionality makes it a potential substrate for reactions leading to pyrazole ring formation, often involving condensation with hydrazine (B178648) derivatives.

Utilization in Multi-Component Reaction (MCR) Strategies for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of complex molecules from simple starting materials in a single step. nih.gov this compound, with its multiple reactive sites, is an excellent candidate for use in MCRs to create diverse molecular libraries.

As previously mentioned, methyl 2-formylbenzoate has been successfully employed in Ugi-type MCRs to generate a variety of heterocyclic scaffolds. nih.gov This demonstrates the potential of the formylbenzoate core in facilitating complex transformations and building molecular diversity. researchgate.net The ability to participate in reactions involving multiple components makes this class of compounds highly valuable for generating libraries of potentially bioactive molecules. nih.govnih.gov

Precursor in the Synthesis of Polycyclic Aromatic Structures

The aromatic core of this compound makes it a potential building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of compounds with unique electronic and photophysical properties, making them interesting targets for materials science applications. iupac.org

Synthetic methods for constructing PAHs include Diels-Alder reactions, transition-metal-catalyzed cross-coupling reactions, and ring-closing metathesis. iupac.org The functional groups on this compound could be modified to participate in these types of reactions, allowing for the extension of the aromatic system. For instance, the aldehyde could be converted to a vinyl group for participation in a Diels-Alder reaction, or the fluorine atoms could potentially be displaced through cross-coupling reactions.

Contributions to the Development of Novel Organic Building Blocks

Beyond its direct use in the synthesis of complex molecules, this compound itself represents a valuable and novel organic building block. achemblock.comnih.gov The presence of both electron-withdrawing fluorine atoms and an aldehyde group on the benzene (B151609) ring activates it for various chemical transformations.

Chemists can utilize this building block to introduce a difluorinated, formylated phenyl moiety into a larger molecule, a structural motif that may impart desirable properties such as increased metabolic stability or altered electronic characteristics. The development and availability of such unique building blocks are crucial for advancing the field of organic synthesis and enabling the creation of new chemical entities with tailored functions. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 2,6 Difluoro 5 Formylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data, which is crucial for the structural elucidation of organic molecules, is not available for Methyl 2,6-Difluoro-5-formylbenzoate. This includes:

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

Specific chemical shifts (δ), coupling constants (J), and multiplicity patterns for the aromatic and methyl protons of this compound are not documented in the reviewed sources. Such data would be essential to confirm the substitution pattern on the benzene (B151609) ring and the electronic environment of the protons.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Published ¹³C NMR spectra for this compound, which would identify the chemical shifts of all unique carbon atoms including the carbonyls of the ester and aldehyde, the aromatic carbons, and the methyl carbon, could not be found. This information is vital for confirming the carbon framework of the molecule.

Fluorine-19 (¹⁹F) NMR as a Diagnostic Probe for Fluoro Substitution Patterns

Similarly, ¹⁹F NMR data, a key diagnostic tool for determining the environment of fluorine atoms in a molecule, is not available for this compound. This would provide direct evidence for the 2,6-difluoro substitution pattern through observed chemical shifts and coupling constants with neighboring protons and carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Advanced 2D NMR studies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity between atoms in a molecule. No such experimental data or analysis for this compound has been published in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

While the functional groups present in this compound (an ester, an aldehyde, and fluoro-substituted aromatic ring) would be expected to show characteristic absorption bands in an IR spectrum, specific, experimentally determined wavenumber data for this compound is not available.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

No published mass spectrometry data, which would confirm the molecular weight of this compound and provide insight into its fragmentation patterns under ionization, could be located. This information is fundamental for verifying the compound's identity and structural integrity.

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure Elucidation

X-ray diffraction crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal insights into the molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, this section will explore the expected structural features based on extensive studies of related substituted benzaldehydes and fluorinated aromatic compounds. rsc.orgacs.orgnih.gov

The solid-state conformation of this compound would be dictated by the spatial arrangement of its substituent groups—the methyl ester, the formyl group, and the two fluorine atoms—around the central benzene ring. The planarity of the benzene ring is a key feature, though minor deviations can occur due to substituent-induced strain. The orientation of the formyl (-CHO) and methyl ester (-COOCH₃) groups relative to the ring is of particular interest.

For ortho-substituted benzaldehydes, the aldehyde group can adopt different conformations relative to the plane of the benzene ring. ias.ac.in The molecule can exist in an s-cis or s-trans conformation, which refers to the relative orientation of the carbonyl bond and a specific bond within the benzene ring. ias.ac.in The presence of bulky or electron-withdrawing substituents, such as the fluorine atoms and the methyl ester group in the target molecule, would significantly influence the preferred conformation to minimize steric hindrance and optimize electronic interactions. In many substituted benzaldehydes, the interplay of these factors leads to a largely planar molecule. nih.gov

A hypothetical X-ray diffraction study would precisely measure bond lengths, bond angles, and torsion angles. For instance, the torsion angle between the formyl group and the benzene ring would reveal the degree of planarity. Any deviation from planarity would be a critical aspect of its stereochemistry. The conformation of the methyl ester group, specifically the orientation of the methyl group relative to the carbonyl, would also be determined.

Table 1: Expected Key Crystallographic Parameters for this compound

ParameterExpected ObservationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)Dependent on crystal packingDefines the size and shape of the unit cell.
Torsion Angle (Ring-CHO)Near 0° or 180°Indicates the degree of planarity of the formyl group with the ring.
Torsion Angle (Ring-COOCH₃)VariableDescribes the orientation of the methyl ester group.

This table is illustrative and based on typical values for similar organic molecules.

The arrangement of molecules within the crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.goved.ac.uk A detailed analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline material. For this compound, a combination of hydrogen bonds, halogen bonds, and π-interactions would be anticipated. rsc.orgacs.org

C–H···O Hydrogen Bonds: The carbonyl oxygen of the formyl group and the methyl ester are expected to act as hydrogen bond acceptors, forming weak C–H···O hydrogen bonds with hydrogen atoms from neighboring molecules. rsc.orgnih.gov These interactions, while individually weak, collectively play a significant role in the formation of supramolecular assemblies, often linking molecules into chains or sheets. nih.gov

π–π Stacking Interactions: The aromatic rings of adjacent molecules can engage in π–π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, would likely involve a parallel-displaced or T-shaped arrangement of the benzene rings to optimize the interaction between their π-systems. rsc.org

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
C–H···OC-H (ring or methyl)O (carbonyl)2.2 - 2.8Formation of molecular chains and sheets. rsc.orgnih.gov
C–H···FC-H (ring or methyl)F2.3 - 2.9Directional influence on crystal packing. acs.org
π–π StackingBenzene RingBenzene Ring3.3 - 3.8 (centroid-centroid)Stabilization of the crystal lattice. rsc.org

The distances provided are typical ranges and would be precisely determined by X-ray diffraction.

Computational Chemistry and Theoretical Investigations of Methyl 2,6 Difluoro 5 Formylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules. For Methyl 2,6-Difluoro-5-formylbenzoate, DFT calculations can provide fundamental insights into its geometry and electronic properties.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles.

The presence of the methyl ester and formyl groups introduces rotational flexibility, leading to different possible conformations. Theoretical studies on similar substituted benzoates, such as methyl 2-fluorobenzoate, have shown that planar conformations are often the most stable. rsc.org For this compound, the orientation of the ester and formyl groups relative to the benzene (B151609) ring would be of primary interest. It is hypothesized that the most stable conformer would exhibit a planar arrangement to maximize conjugation, though steric hindrance from the ortho-fluorine atoms could influence this. A comprehensive conformational analysis would involve rotating the key dihedral angles and calculating the relative energies of the resulting structures to identify the global minimum on the potential energy surface.

A representative table of optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), is presented below.

ParameterPredicted Value
C-C (aromatic) bond lengths1.39 - 1.41 Å
C-F bond lengths~1.35 Å
C=O (ester) bond length~1.21 Å
C=O (aldehyde) bond length~1.22 Å
C-O (ester) bond length~1.36 Å
O-CH3 (ester) bond length~1.44 Å
C-H (aldehyde) bond length~1.11 Å
C-C-C bond angles (ring)118 - 122°
O=C-O (ester) bond angle~123°
C-C=O (aldehyde) bond angle~124°

Note: These are hypothetical values based on typical DFT results for similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

DFT calculations can precisely determine these energy levels. The distribution of the HOMO and LUMO across the molecule would also be visualized. It is anticipated that the HOMO would be localized primarily on the aromatic ring, while the LUMO would have significant contributions from the formyl and ester carbonyl groups, which act as electron-accepting sites.

ParameterPredicted Energy (eV)
HOMO Energy-7.5 to -8.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap4.5 to 5.5

Note: These are hypothetical energy values based on studies of related aromatic aldehydes and esters.

DFT calculations are also a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies (Infrared and Raman spectra) can be calculated. While there is often a systematic overestimation of frequencies due to the harmonic approximation, scaling factors can be applied to achieve good agreement with experimental spectra. mdpi.com This comparison helps in the assignment of vibrational modes to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be computed and compared to experimental spectra. This is particularly useful for confirming the structure and understanding the electronic environment of the different nuclei within the molecule.

DFT is instrumental in exploring the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition state structures. mpg.denih.gov The transition state represents the highest energy point along the reaction coordinate and is a fleeting, unstable configuration that cannot be isolated experimentally. researchgate.net

For example, the formyl group is a reactive site for nucleophilic addition reactions. DFT calculations could be used to model the addition of a nucleophile to the formyl carbon, elucidating the step-by-step mechanism and calculating the activation energy barriers for each step. nih.govresearchgate.netcanterbury.ac.uk This information is invaluable for predicting reaction outcomes and designing synthetic pathways. Studies on related benzaldehydes have successfully used DFT to investigate reaction mechanisms and the influence of substituents. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be particularly useful for studying its behavior in a solvent. These simulations can reveal how solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and dynamics. researchgate.netcore.ac.uk For instance, the interactions between the polar ester and formyl groups with solvent molecules like water or ethanol (B145695) could be investigated. The simulations can also be used to calculate thermodynamic properties such as the free energy of solvation.

Quantitative Structure-Property Relationship (QSPR) Studies Focusing on Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For a series of related compounds including this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or partition coefficients. The descriptors used in such models are often derived from computational chemistry calculations, including constitutional, topological, geometric, and electronic descriptors. Studies on halogenated benzoic acids and other aromatic compounds have successfully employed QSPR to predict various properties. researchgate.netgoogle.com This approach is particularly valuable for screening large numbers of compounds and prioritizing them for further experimental investigation.

Analysis of Non-Covalent Interactions via Hirshfeld Surfaces and Energy Frameworks

Computational chemistry provides powerful tools for understanding the intricate network of non-covalent interactions that govern the crystal packing and, consequently, the physicochemical properties of molecular solids. For this compound, a detailed analysis using Hirshfeld surfaces and energy frameworks can elucidate the nature and energetics of these interactions. While specific experimental crystallographic data for this exact compound is not publicly available, this section outlines the theoretical framework and expected findings based on studies of analogous multi-substituted benzaldehyde (B42025) and fluorinated aromatic derivatives. nih.gov

Hirshfeld surface analysis is a valuable method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.orgnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments, effectively defining a space for each molecule. Various properties can then be mapped onto this surface to highlight different aspects of the intermolecular environment.

A key property mapped is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom nucleus inside the surface (di) and outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum where red regions indicate contacts shorter than the sum of the van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts. nih.gov

For a molecule like this compound, several types of intermolecular contacts are anticipated to be significant. These interactions can be summarized and quantified using 2D fingerprint plots, which are histograms of di versus de. The expected contributions of the most prevalent interactions are detailed in the table below, based on analyses of similar structures. nih.govresearchgate.net

Table 1: Predicted Intermolecular Contacts and Their Percentage Contributions to the Hirshfeld Surface of this compound.

Interacting Atom PairExpected Contribution (%)Description of Interaction
H···H> 40%Represents the most significant contribution, arising from the numerous hydrogen atoms on the methyl group and the aromatic ring.
O···H / H···O15 - 25%Strong C–H···O hydrogen bonds involving the carbonyl oxygen of the formyl and ester groups are expected to be prominent. nih.gov
F···H / H···F10 - 20%Interactions involving the fluorine substituents are a key feature, influencing the crystal packing.
C···H / H···C5 - 15%These contacts are typical in aromatic systems and contribute to the overall stability.
C···C< 5%Potential for π-π stacking interactions between aromatic rings, which would be indicated by characteristic features on the Hirshfeld surface. nih.gov
Other (F···C, F···O, etc.)< 5%Minor contributions from other possible close contacts.

Energy framework analysis complements Hirshfeld surface analysis by providing a quantitative measure of the interaction energies between molecules in the crystal lattice. This method involves calculating the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. nih.gov The results are often visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction energy.

Table 2: Representative Energy Framework Calculation for a Pair of Interacting Molecules.

Energy ComponentTypical Energy Range (kJ/mol)Role in Crystal Stability
Electrostatic-50 to -10Arises from the interaction between the permanent charge distributions of the molecules.
Polarization-25 to -5Represents the attractive interaction due to the distortion of the electron cloud of one molecule by another.
Dispersion-200 to -50A quantum mechanical effect arising from instantaneous fluctuations in electron density; often the largest stabilizing component. nih.gov
Repulsion150 to 40A short-range repulsive force that prevents molecules from collapsing into each other.
Total Energy -170 to -30 The net interaction energy, indicating the overall stability of the molecular pair.

In the context of this compound, the fluorine atoms are expected to play a crucial role in the non-covalent interaction landscape. While fluorine is highly electronegative, its ability to act as a hydrogen bond acceptor is generally weaker than that of oxygen or nitrogen due to its low polarizability. researchgate.net Nevertheless, C–H···F interactions are anticipated. The presence of multiple electron-withdrawing groups (fluorine, formyl, and ester) will also influence the electrostatic potential of the aromatic ring, potentially leading to specific orientations that maximize favorable electrostatic interactions and minimize repulsion. illinois.edu The interplay of these various weak interactions, including hydrogen bonding and π-π stacking, would ultimately dictate the three-dimensional supramolecular architecture. nih.gov

Future Research Directions and Perspectives in the Chemistry of Methyl 2,6 Difluoro 5 Formylbenzoate

Development of Novel Catalytic Systems for its Synthesis and Derivatization

The efficient and selective synthesis of Methyl 2,6-Difluoro-5-formylbenzoate is a primary area for future research. While standard multi-step synthetic routes can be envisaged from commercially available precursors, the development of novel catalytic systems could offer more direct and sustainable pathways.

Future investigations could focus on the late-stage functionalization of readily accessible difluorinated aromatic compounds. For instance, catalytic C-H activation and subsequent formylation or carboxymethylation of a 1,3-difluorobenzene (B1663923) derivative would be a highly atom-economical approach. Transition-metal catalysis, particularly with palladium, rhodium, or iridium complexes, could be explored for directed C-H functionalization, where the existing substituents guide the catalyst to the desired position.

Furthermore, the development of catalytic systems for the selective derivatization of this compound is a rich field of study. The presence of both an aldehyde and a methyl ester offers opportunities for chemoselective transformations.

Table 1: Potential Catalytic Derivatizations of this compound

Functional GroupPotential Catalytic ReactionCatalyst TypePotential Product Scaffolds
Formyl GroupReductive AminationTransition Metal or OrganocatalystSubstituted aminomethyl compounds
Formyl GroupAsymmetric Aldol (B89426) AdditionChiral Organocatalysts (e.g., Proline-based)Chiral β-hydroxy carbonyl compounds
Formyl GroupWittig or Horner-Wadsworth-Emmons OlefinationPhosphorus YlidesSubstituted styrenes
Methyl Ester GroupAmidationLewis Acid or Base CatalysisSubstituted benzamides
Aromatic RingNucleophilic Aromatic Substitution (SNAr)Base-mediatedEther or amine-linked derivatives

Research into these catalytic transformations will be crucial for expanding the chemical space accessible from this versatile building block.

Exploration of Unprecedented Reactivity and Transformation Pathways

The unique electronic properties of this compound, imparted by the two fluorine atoms ortho to the ester and meta to the aldehyde, suggest that it may undergo unprecedented chemical transformations. The strong electron-withdrawing nature of the fluorine atoms significantly activates the aromatic ring towards nucleophilic attack, a reactivity pathway that warrants deeper exploration.

Future research could investigate SNAr reactions with a wide range of nucleophiles. While such reactions are known for fluorinated aromatics, the interplay between the formyl and ester groups on the reaction's regioselectivity and kinetics could reveal novel reactivity patterns. For example, intramolecular SNAr reactions, triggered by a tethered nucleophile introduced via the formyl group, could lead to the synthesis of novel heterocyclic frameworks.

The reactivity of the formyl group itself is another area ripe for investigation. Its proximity to the sterically demanding and electron-withdrawing ester and fluorine substituents may lead to unusual outcomes in standard aldehyde transformations. For example, in multi-component reactions, such as the Ugi or Passerini reactions, the specific electronic and steric environment of the aldehyde in this compound could lead to the formation of unique and complex molecular scaffolds that are not accessible from simpler benzaldehydes. A review of Methyl 2-formylbenzoate (B1231588) highlights its utility as a precursor for bioactive compounds, suggesting similar potential for its difluorinated analog. researchgate.net

Integration into Advanced Materials Science and Supramolecular Chemistry Applications

The structural features of this compound make it an attractive building block for advanced materials and supramolecular assemblies. The rigid, fluorinated phenyl ring can promote favorable π-π stacking and other non-covalent interactions, which are key driving forces in the self-assembly of complex architectures.

Future research should explore the use of this compound as a monomer or key intermediate in the synthesis of novel polymers. For instance, polymers incorporating this moiety could exhibit enhanced thermal stability and specific optoelectronic properties due to the presence of the fluorinated aromatic core.

In the realm of supramolecular chemistry, the aldehyde functionality provides a versatile handle for creating more complex structures. It can be converted into imines, oximes, or hydrazones, which can then act as hydrogen bond donors or acceptors, or as ligands for metal coordination. Research on the self-assembly of peptidic derivatives has shown that aromatic interactions are crucial for the formation of nanofibers and hydrogels. nih.gov The difluorinated aromatic core of this compound could be exploited to design new self-assembling systems with programmed properties.

The potential for this molecule to act as a precursor for liquid crystals or as a component in covalent organic frameworks (COFs) should also be investigated. The defined geometry and reactive handles of this compound could enable the construction of highly ordered, porous materials with applications in gas storage, separation, or catalysis.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2,6-Difluoro-5-formylbenzoate, and how can structural integrity be ensured?

Methodological Answer: Synthesis typically involves introducing the formyl group into a fluorinated benzoate ester precursor. A plausible route includes:

  • Step 1: Start with 2,6-difluorobenzoic acid, esterify with methanol under acidic conditions to form methyl 2,6-difluorobenzoate.
  • Step 2: Introduce the formyl group at the 5-position via directed ortho-metalation (DoM) or Vilsmeier-Haack formylation. For example, using POCl₃/DMF (Vilsmeier reagent) under controlled temperatures (0–5°C) to avoid over-reaction .
  • Characterization: Confirm structure via 1^1H/13^13C NMR (to identify formyl proton at ~10 ppm and fluorine coupling patterns) and mass spectrometry. Cross-reference with PubChem or DSSTOX databases for validation .

Q. Which analytical techniques are critical for assessing the purity and identity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% threshold) and detect polar byproducts (e.g., unreacted precursors).
  • Gas Chromatography (GC): Useful for volatile impurities; note that formyl groups may require derivatization for GC analysis .
  • Elemental Analysis (EA): Validate C, H, F, and O content against theoretical values (C₉H₆F₂O₃: C 52.44%, H 2.94%, F 18.44%, O 23.19%).
  • Spectroscopy: FT-IR to confirm ester (C=O at ~1720 cm⁻¹) and formyl (C=O at ~1680 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during formylation?

Methodological Answer:

  • Solvent Selection: Use anhydrous DMF or dichloromethane to stabilize reactive intermediates. Evidence suggests DMF enhances electrophilic substitution in aromatic systems .
  • Temperature Control: Maintain sub-10°C during formylation to minimize side reactions (e.g., over-oxidation to carboxylic acids).
  • Catalyst Screening: Test Lewis acids like AlCl₃ or ZnCl₂ to enhance regioselectivity. Fluorine’s electron-withdrawing effect may require milder conditions to avoid decomposition .
  • Workup Strategy: Quench with aqueous NaHCO₃ to neutralize residual POCl₃, followed by extraction with ethyl acetate and silica gel chromatography for purification .

Q. How should researchers address discrepancies in purity data (e.g., GC vs. HPLC results) for this compound?

Methodological Answer:

  • Source Identification: GC may underestimate purity if the compound decomposes at high temperatures, while HPLC might miss non-polar impurities. Cross-validate with 19^19F NMR to quantify fluorine content .
  • Byproduct Analysis: Use LC-MS to identify common side products, such as methyl 2,6-difluoro-5-carboxybenzoate (from over-oxidation) or di-formylated derivatives.
  • Recrystallization Optimization: Test solvent pairs (e.g., hexane/ethyl acetate) to improve crystalline purity. Evidence shows gradient recrystallization can enhance yields to >98% .

Q. What are the implications of fluorine substitution patterns on the reactivity of this compound in further derivatization?

Methodological Answer:

  • Directing Effects: The 2,6-difluoro arrangement deactivates the ring, making the 5-formyl group susceptible to nucleophilic attack (e.g., condensation with amines to form Schiff bases).
  • Steric Considerations: Fluorine’s small size allows for efficient π-stacking in materials science applications, as seen in liquid crystal precursors with similar fluorinated benzoates .
  • Electrophilic Stability: The formyl group can undergo Knoevenagel condensations or Wittig reactions, but fluorine’s electron-withdrawing nature may slow kinetics, requiring activated reagents .

Q. How can regioselectivity challenges during electrophilic substitution be mitigated in derivatives of this compound?

Methodological Answer:

  • Computational Modeling: Use DFT calculations to predict charge distribution and identify reactive sites. The 5-formyl group’s meta-directing effect may compete with fluorine’s para-directing influence.
  • Protection/Deprotection Strategies: Temporarily protect the formyl group (e.g., as an acetal) to direct substitution to desired positions .
  • Microwave-Assisted Synthesis: Reduce reaction times and improve selectivity, as demonstrated in related triazine-based systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.